![molecular formula C13H23NO3 B14231008 1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- CAS No. 823213-76-9](/img/structure/B14231008.png)
1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between a dioxane ring and a decane ring, with an acetamide group attached to the eighth carbon of the decane ring. The compound is further modified by the presence of three methyl groups, one on the nitrogen atom of the acetamide group and two on the eighth carbon of the decane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- typically involves the following steps:
Formation of the Spirocyclic Structure: The initial step involves the formation of the spirocyclic structure through a reaction between a suitable dioxane derivative and a decane derivative. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the spiro linkage.
Introduction of the Acetamide Group: The acetamide group is introduced through a reaction between the spirocyclic intermediate and an acetamide derivative. This reaction is typically carried out under mild conditions to avoid any degradation of the spirocyclic structure.
Methylation: The final step involves the methylation of the nitrogen atom of the acetamide group and the eighth carbon of the decane ring. This is usually achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors is also common to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents (methyl iodide, ethyl bromide) under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学的研究の応用
1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interfering with critical cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- can be compared with other similar compounds to highlight its uniqueness:
1,4-Dioxaspiro[4.5]decane: Lacks the acetamide group and methyl substitutions, resulting in different chemical properties and reactivity.
1,4-Dioxaspiro[4.5]decane-8-carboxylate: Contains a carboxylate group instead of an acetamide group, leading to different biological activity and applications.
1,4-Dioxaspiro[4.5]decane-8-amine:
These comparisons highlight the unique structural features and potential applications of 1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-.
特性
CAS番号 |
823213-76-9 |
|---|---|
分子式 |
C13H23NO3 |
分子量 |
241.33 g/mol |
IUPAC名 |
N,N-dimethyl-2-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)acetamide |
InChI |
InChI=1S/C13H23NO3/c1-12(10-11(15)14(2)3)4-6-13(7-5-12)16-8-9-17-13/h4-10H2,1-3H3 |
InChIキー |
MGEIHHWMKRECAF-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2(CC1)OCCO2)CC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
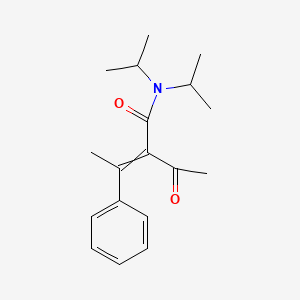
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
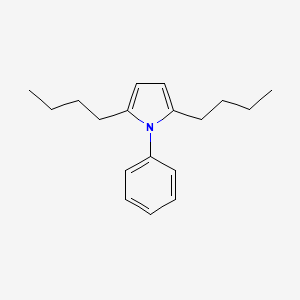

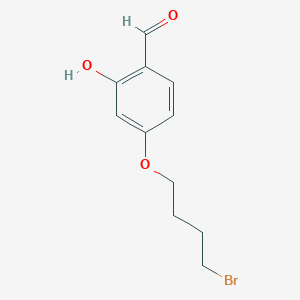
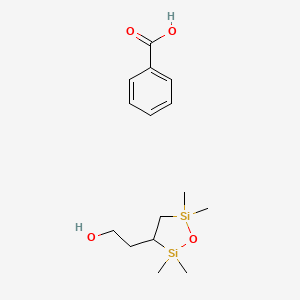


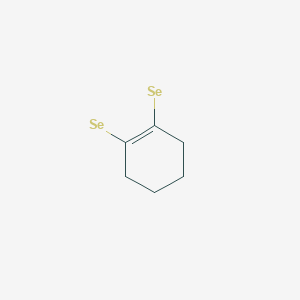
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
